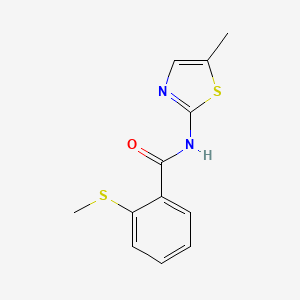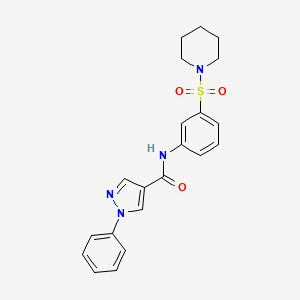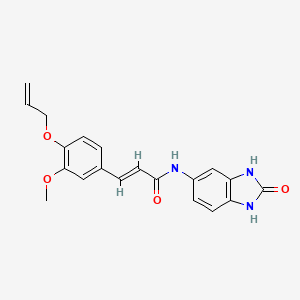![molecular formula C18H26N2O3S B7477778 2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone, commonly known as CP-55940, is a synthetic cannabinoid compound that is used in scientific research to study the endocannabinoid system. The compound was first synthesized in the 1970s by Pfizer, and it has since been studied extensively for its potential therapeutic effects.
Mechanism of Action
CP-55940 works by binding to the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. When the compound binds to these receptors, it activates a signaling pathway that leads to various physiological effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and anti-tumor effects. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CP-55940 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the endocannabinoid system in a more targeted and specific way. However, one limitation of using CP-55940 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research involving CP-55940. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Another area of interest is the development of novel therapeutic applications for CP-55940, such as the treatment of pain, inflammation, and neurodegenerative diseases. Additionally, researchers are interested in studying the potential side effects of CP-55940 and other synthetic cannabinoids, as well as their potential for abuse and addiction.
Synthesis Methods
The synthesis of CP-55940 involves several steps, including the reaction of 4-methylphenylsulfonyl chloride with piperazine to form 4-(4-methylphenyl)sulfonylpiperazine. This compound is then reacted with cyclopentanone in the presence of a base to form the final product, CP-55940.
Scientific Research Applications
CP-55940 is used in scientific research to study the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes, including pain, mood, appetite, and immune function. The compound is a potent agonist of both the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system.
properties
IUPAC Name |
2-cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-15-6-8-17(9-7-15)24(22,23)20-12-10-19(11-13-20)18(21)14-16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDGQMALDUJQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)



![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)

![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B7477803.png)
![Methyl 2-[[2-(4-nitrophenyl)sulfanylacetyl]amino]acetate](/img/structure/B7477806.png)